N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-22-15-14-19-18-12(20(14)8-7-16-15)10-17-13(21)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIJIJTIHQXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide typically involves the reaction of 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide exhibit notable antimicrobial properties. Studies have shown that derivatives of triazolo-pyrazine compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with essential bacterial enzymes or disruption of cell wall synthesis.
Analgesic Properties
Preliminary investigations into the analgesic potential of triazole derivatives suggest that this compound may also possess pain-relieving properties. Various studies have assessed the analgesic efficacy of similar compounds using models such as the acetic acid-induced writhing test and the hot plate test . These findings indicate a promising avenue for further exploration in pain management therapies.
Pharmacological Insights
Cancer Research
The compound's structural features allow it to interact with key molecular targets involved in cancer progression. For instance, similar triazolo derivatives have been noted for their ability to inhibit kinases like c-Met and VEGFR-2, which play critical roles in tumor growth and angiogenesis . This suggests a potential application in cancer therapeutics by modulating these pathways.
Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit enzymes such as xanthine oxidase. This enzyme is associated with uric acid production; thus, inhibitors could be beneficial in treating conditions like gout . Compounds exhibiting moderate inhibitory activity against xanthine oxidase present a viable lead for drug development.
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the triazolo-pyrazine core followed by functionalization with methoxy groups and the attachment of the phenylacetamide moiety. Common reagents include various organic solvents and catalysts to optimize yield and purity .
Chemical Reactivity
The compound can undergo various chemical transformations such as oxidation and reduction reactions. These transformations are essential for developing derivatives with enhanced biological activities or altered pharmacokinetic properties . Understanding these reactions is crucial for optimizing synthesis routes and developing new therapeutic agents.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Compounds with similar structures showed effective inhibition against E. coli and S. aureus. | Potential development of new antibiotics targeting resistant strains. |
| Analgesic Potential | Tested derivatives exhibited significant pain relief in animal models. | Could lead to new treatments for chronic pain conditions. |
| Cancer Therapeutics | Inhibition of c-Met and VEGFR-2 observed in related compounds suggests anti-cancer properties. | Opens avenues for novel cancer therapies targeting angiogenesis and tumor growth. |
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
The structural and functional nuances of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide can be elucidated through comparisons with related triazolopyrazine and heterocyclic analogs. Below is a detailed analysis supported by research findings:
Structural Modifications and Pharmacological Implications
a) Substituent Effects at Position 8
- Hydroxy vs. Methoxy Substitution: The hydroxyl analog, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (), replaces the methoxy group with a hydroxyl moiety. However, the methoxy group in the target compound likely confers greater metabolic stability by reducing oxidative degradation .
b) Variations in the Acetamide Side Chain
- Benzothiadiazole Carboxamide vs. Phenylacetamide: The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide () replaces the phenylacetamide with a benzothiadiazole-carboxamide group.
c) Core Heterocycle Modifications
- Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyrazine: The compound 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide () features a pyridazine core instead of pyrazine.
Table 1: Key Structural and Functional Comparisons
*Estimated based on molecular formula (C₁₆H₁₆N₆O₂).
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. Its structure incorporates a triazole ring fused with a pyrazine moiety, suggesting potential biological activities that are currently under investigation.
Target of Action
This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial growth, which is crucial for its potential therapeutic applications in treating infections caused by these pathogens.
Mode of Action
The antibacterial activity is attributed to the compound's ability to disrupt critical cellular processes in bacteria. Preliminary studies indicate that it may inhibit essential enzymes or pathways necessary for bacterial survival and replication.
Antibacterial Properties
Research has shown that this compound exhibits moderate to good antibacterial activities. The Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus and E. coli have been established through various assays, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These values suggest that the compound could be a candidate for further development as an antibiotic.
Anticancer Activity
In addition to its antibacterial properties, compounds similar to this compound have been evaluated for anticancer activity. For instance, related triazolo-pyrazine derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .
Study on Anticancer Activity
A case study involving a series of [1,2,4]triazolo derivatives demonstrated their effectiveness in inhibiting cancer cell growth. Among these compounds, one derivative showed an IC50 value of 9.47 µM against MGC-803 cells and induced apoptosis through modulation of the ERK signaling pathway. This highlights the potential of triazolo-pyrazine derivatives in anticancer therapy .
Preclinical Trials
In preclinical trials assessing the pharmacokinetics and bioavailability of related compounds, it was found that certain derivatives exhibited high oral bioavailability (>90%) and favorable pharmacodynamic profiles. Such findings are essential for understanding the therapeutic potential of this compound in clinical settings .
Q & A
Q. Basic
- 1H-NMR : Key peaks include δ 3.66 ppm (methoxy group), δ 7.35–8.08 ppm (aromatic protons), and δ 7.54 ppm (NH2) in DMSO-d6 .
- IR Spectroscopy : Bands at 1716 cm⁻¹ (C=O stretch) and 3296 cm⁻¹ (N-H stretch) confirm functional groups .
- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C26H31N5O2) .
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H-NMR | δ 3.66 (OCH3), δ 7.54 (NH2) | |
| IR | 1716 cm⁻¹ (C=O), 3296 cm⁻¹ (N-H) |
How should researchers address contradictions in spectral data for novel analogs?
Q. Advanced
- Multi-Technique Correlation : Cross-validate NMR, IR, and mass spectrometry. For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., trifluoromethyl group orientation in related compounds) .
- Computational Modeling : DFT calculations predict electronic environments to align with observed spectral data .
What purification methods are most effective for this compound?
Q. Basic
- Recrystallization : Use solvent pairs like DMFA/i-propanol (yields >70%) .
- Column Chromatography : Silica gel with EtOAc/hexane gradients for intermediates with polar functional groups .
- Washing Protocols : Sequential water/EtOAc washes remove unreacted starting materials .
How does the 8-methoxy group influence the compound’s chemical reactivity?
Q. Advanced
- Electronic Effects : The methoxy group donates electron density via resonance, stabilizing the triazolo-pyrazine core and enhancing nucleophilic substitution at the 3-position .
- Steric Effects : Bulky substituents (e.g., tert-butyl in analogs) reduce reaction rates at adjacent positions, requiring longer reflux times .
- Comparative Studies : Trifluoromethyl groups at the 8-position (e.g., in ) increase electrophilicity but reduce solubility .
What intermediates are critical in synthesizing this compound?
Q. Basic
- 8-Amino Derivatives : Serve as precursors for further functionalization (e.g., compound 73 in ) .
- Hydrazinopyrazinones : Used in cyclocondensation reactions to form the triazolo core .
- Benzylated Intermediates : Key for introducing the phenylacetamide moiety .
How should structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., -CF3) or donating (-OCH2CH3) groups to assess potency shifts .
- Bioactivity Assays : Use adenosine A1/A2A receptor binding assays (see for related triazolo-pyrazines) .
- Data Analysis : Apply multivariate regression to correlate logP values (calculated via HPLC) with receptor affinity .
What methods ensure purity assessment for this compound?
Q. Basic
- Melting Point Analysis : Sharp mp ranges (e.g., 263–264°C) indicate high purity .
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Elemental Analysis : Deviation <0.4% from theoretical values confirms stoichiometric integrity .
What in vitro models are suitable for evaluating its biological activity?
Q. Advanced
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazolo derivatives) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]CGS21680 for adenosine A2A receptors) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (IC50 <10 µM suggests therapeutic potential) .
Notes
- Contradictions : and highlight divergent reflux times (24–48 hours vs. 24 hours), suggesting substrate-dependent optimization.
- Data Gaps : Limited crystallographic data for the exact compound; extrapolate from analogs in .
- Methodological Rigor : Always validate synthetic routes with control reactions and replicate spectral analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
